2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
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Overview
Description
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of fluorophenyl, pyrrole, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethyl pyrrole intermediate, which is then subjected to further reactions to introduce the triazole and propenone groups. Common reagents used in these steps include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of fluorophenyl derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit certain enzymes involved in neurotransmitter regulation, thereby exerting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Triazoles: Similar to the triazole group in the compound, these are widely used in medicinal chemistry for their antifungal and antibacterial properties.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups are often studied for their enhanced stability and bioactivity.
Uniqueness
What sets 2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. The presence of the fluorophenyl, pyrrole, and triazole groups in a single molecule allows for versatile interactions with biological targets, making it a promising candidate for drug development.
Properties
CAS No. |
280571-04-2 |
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Molecular Formula |
C16H13FN4O2 |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
(Z)-3-[4-[(4-fluorophenyl)methyl]-1H-pyrrol-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13FN4O2/c17-12-3-1-10(2-4-12)5-11-7-18-8-13(11)14(22)6-15(23)16-19-9-20-21-16/h1-4,6-9,18,22H,5H2,(H,19,20,21)/b14-6- |
InChI Key |
UDQIZHFJZBPOFU-NSIKDUERSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CNC=C2/C(=C/C(=O)C3=NC=NN3)/O)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=CNC=C2C(=CC(=O)C3=NC=NN3)O)F |
Origin of Product |
United States |
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